Sulbactam pivoxil

描述

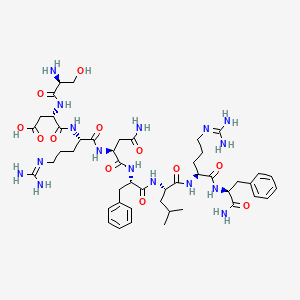

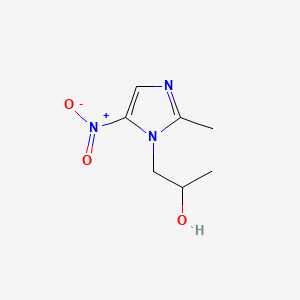

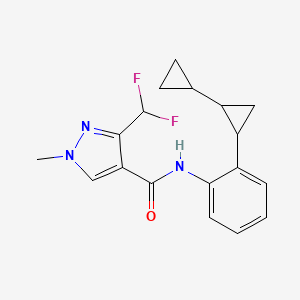

Sulbactam pivoxil is a prodrug of sulbactam . Sulbactam is a β-lactamase inhibitor which is poorly absorbed from the gastrointestinal tract . Sulbactam pivoxil has better absorption than the parent agent and provides high serum levels after oral administration .

Synthesis Analysis

Sulbactam pivoxil, a prodrug of the beta-lactamase inhibitor sulbactam, was prepared in high yield by reacting the sodium salt of sulbactam with chloromethyl pivalate in a polar solvent, then diluting the reaction mixture with water and isolating the product by filtration .Molecular Structure Analysis

The crystal structure of this β-lactamase inhibitor was obtained by X-ray diffraction analysis . Fourier-transform infrared results showed the characteristic bands of aliphatic hydrocarbons and ester groups .Chemical Reactions Analysis

The differential scanning calorimetry curve exhibited a sharp endothermic peak at 109°C corresponding to sulbactam pivoxil melting . The thermogravimetric curve revealed a mass loss at 184°C associated with a decomposition process .Physical And Chemical Properties Analysis

Particles exhibited a mean diameter of about 350μm, irregular shape crystals, and good flow properties . This powder showed a moisture content of 0.34% and a water activity of 0.463 .科学研究应用

Improving Oral Bioavailability

Sulbactam, a beta-lactamase inhibitor, initially had limited oral bioavailability. Research shows that its prodrug form, sulbactam pivoxil, significantly improves oral absorption. The development of double-ester prodrugs of sulbactam ending in a carboxyl group, like sulbactam pivoxil, has enhanced its effectiveness as an oral delivery vehicle. This advancement offers several benefits, including increased water solubility, crystallinity, and the formation of harmless byproducts upon hydrolysis (English et al., 1990).

Pharmaceutical Manufacturing and Compatibility

Sulbactam pivoxil's physicochemical properties have been extensively studied for pharmaceutical manufacturing. It exhibits good flow properties and is composed of irregular-shaped crystals. The crystal structure of sulbactam pivoxil was determined using X-ray diffraction analysis. Moreover, its compatibility with common pharmaceutical excipients was evaluated, indicating its suitability for inclusion in various formulations (Gallo et al., 2021).

Antibacterial Therapy Enhancement

Sulbactam pivoxil enhances antibacterial therapy when used in conjunction with beta-lactam antibiotics. It acts as a beta-lactamase inhibitor, making it effective against resistant bacterial strains. Upon oral administration, sulbactam pivoxil is converted into active sulbactam, which then binds to beta-lactamase, blocking its activity and preventing the metabolism of other beta-lactam antibiotics (2020).

Synthesis and Manufacturing Processes

The synthesis of sulbactam pivoxil has been optimized over the years. Various methods, including the reaction of sulbactam sodium with chloromethyl pivalate and the use of phase transfer catalytic methods, have been developed to produce sulbactam pivoxil efficiently (Changov et al., 2000), (Xie Jie, 2010).

Pharmacokinetic Studies

Pharmacokinetic studies have been conducted to understand the behavior of sulbactam pivoxil in the human body, including its absorption, distribution, metabolism, and excretion. These studies are crucial for determining effective dosage regimens and ensuring the drug's efficacy and safety in various patient populations (Yong, 2007).

Neuroprotective Potential

Interestingly, sulbactam has been explored for its neuroprotective properties. It is reported to be neuroprotective by up-regulating glial glutamate transporter-1 (GLT-1) in rats, offering potential therapeutic applications beyond its antibacterial properties (Qi et al., 2018).

安全和危害

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

未来方向

The information obtained in the present study is relevant for the development, manufacturing, and storage of formulations that include sulbactam pivoxil . The confluence of two significant global events, namely the COVID-19 pandemic and the Russia-Ukraine war, has left a lasting impact on the Sulbactam Pivoxil market landscape .

属性

IUPAC Name |

2,2-dimethylpropanoyloxymethyl (2S,5R)-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO7S/c1-13(2,3)12(18)22-7-21-11(17)10-14(4,5)23(19,20)9-6-8(16)15(9)10/h9-10H,6-7H2,1-5H3/t9-,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHPVYKXTRACOSQ-ZJUUUORDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)OCOC(=O)C(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1(=O)=O)CC2=O)C(=O)OCOC(=O)C(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sulbactam pivoxil | |

CAS RN |

69388-79-0 | |

| Record name | Sulbactam pivoxil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69388-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulbactam pivoxil [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069388790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulbactam pivoxil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15761 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SULBACTAM PIVOXIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2X0WTA96KX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。